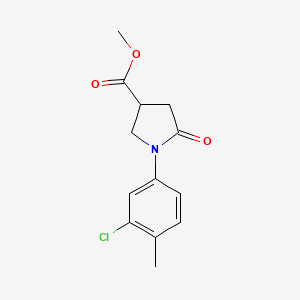![molecular formula C12H13FN2O2 B1345279 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester CAS No. 928653-77-4](/img/structure/B1345279.png)
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester is a chemical entity that appears to be related to various research efforts in the field of organic chemistry, particularly in the synthesis of pyrrole derivatives and pharmaceutical intermediates. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and synthesis methods that could be relevant to its analysis.
Synthesis Analysis
The synthesis of pyrrole derivatives is a topic of interest in the field of medicinal chemistry due to their potential pharmaceutical applications. The preparation of SF5-substituted pyrrole carboxylic acid esters, as reported in one of the papers, involves the cycloaddition of an azomethine ylide to pentafluorosulfanylalkynes, followed by oxidation and deprotection steps to yield the final product . Although this method does not directly pertain to the synthesis of 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester, the techniques used could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-b]pyridine derivatives is characterized by a fused bicyclic ring system that includes both pyrrole and pyridine units. This structure is often found in pharmaceutical compounds due to its ability to interact with biological targets. The synthesis of related compounds, such as 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, involves regioselective chlorination and coupling reactions, which are crucial for constructing the desired molecular framework .
Chemical Reactions Analysis
Chemical reactions involving pyrrole derivatives can be complex due to the reactivity of the pyrrole ring. The synthesis of tert-butyl esters of N-protected amino acids using tert-butyl fluorocarbonate (Boc-F) demonstrates the use of protecting groups to control the reactivity of functional groups during synthesis . This approach could be relevant when considering the chemical reactions that 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester might undergo, particularly in the context of pharmaceutical synthesis where selective reactions are often required.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like 5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester would be influenced by its functional groups and molecular structure. The presence of the tert-butyl ester group, for example, could affect its solubility and stability. The fluorine atom in the 5-position of the pyrrolopyridine ring could influence the compound's electronic properties and reactivity. While the papers provided do not offer specific data on this compound, they do suggest that the properties of similar pyrrole and pyridine derivatives are of significant interest in the development of new materials and pharmaceuticals .
Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Researchers have developed methodologies for the synthesis of pyrrole derivatives, including those similar to "5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester." For instance, the singlet oxygen reactions with 3-methoxy-2-pyrrole carboxylic acid tert-butyl esters yield 5-substituted pyrroles, serving as precursors for prodigiosin and its analogues (H. Wasserman et al., 2004). Another study focuses on the preparation of SF5-substituted pyrrole carboxylic acid esters, showcasing a novel approach to incorporating the pentafluorosulfanyl group into pyrrole derivatives (W. R. Dolbier & Zhao‐Jing Zheng, 2009).
Pharmaceutical Chemistry and Drug Design
Fluorinated pyrrolo[2,3-b]pyridines have been synthesized for potential use as inhibitors of enzymes such as ADAs (adenosine deaminase) and IMPDH (inosine 5'-monophosphate dehydrogenase). These compounds are crucial for the development of novel therapeutic agents (V. Iaroshenko et al., 2009). Additionally, research on fluoronaphthyridines has led to the synthesis of compounds with significant antibacterial activity, highlighting the utility of fluorinated compounds in developing new antibiotics (D. Bouzard et al., 1992).
Materials Science and Polymer Chemistry
In materials science, the synthesis and application of pyrrole and pyrrolo[2,3-b]pyridine derivatives are explored for their potential use in polymer chemistry and solar cell technology. For example, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives have been developed as efficient cathode-modifying layers for polymer solar cells, demonstrating the versatility of pyrrole derivatives in enhancing the performance of organic electronic devices (Guiting Chen et al., 2017).
Propriétés
IUPAC Name |
tert-butyl 5-fluoropyrrolo[2,3-b]pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-5-4-8-6-9(13)7-14-10(8)15/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZLVKNLNVZTAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC(=CN=C21)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640121 |
Source


|
| Record name | tert-Butyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester | |
CAS RN |
928653-77-4 |
Source


|
| Record name | 1,1-Dimethylethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928653-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40640121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

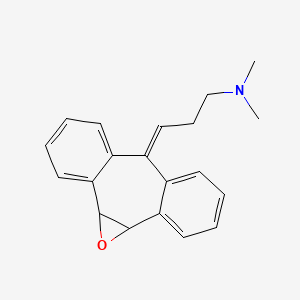

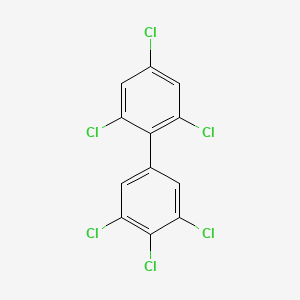

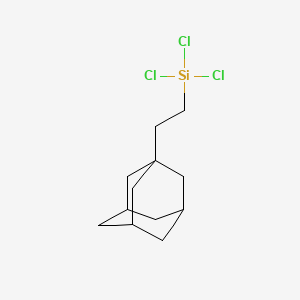
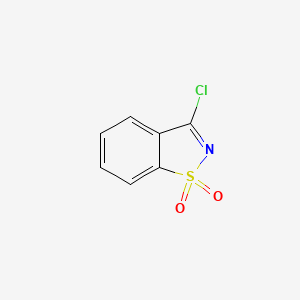
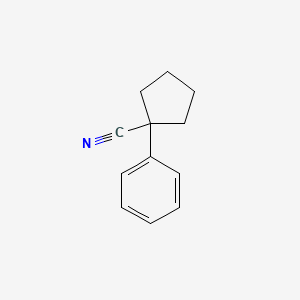
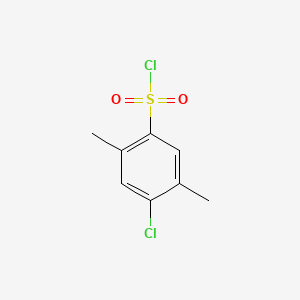
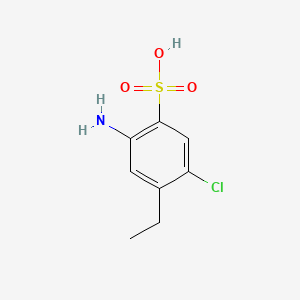
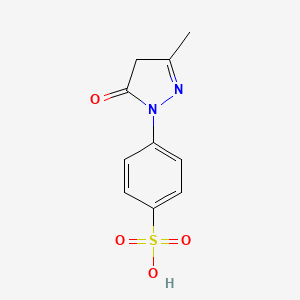
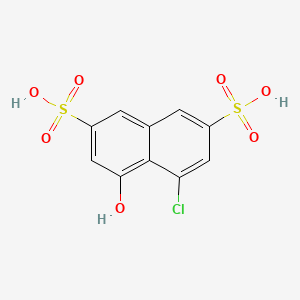
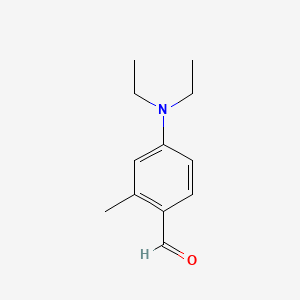
![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)
